molecular formula C12H7BrClN3O B13850216 4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol

4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol

Cat. No.: B13850216
M. Wt: 324.56 g/mol
InChI Key: KVWXZSZHNNHBIT-UHFFFAOYSA-N
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Description

4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol is a heterocyclic compound that features a triazolopyridine core with bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, resulting in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of green chemistry and scalability are likely to be applied. The use of microwave irradiation and catalyst-free conditions can be advantageous for large-scale production due to reduced reaction times and lower environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The triazolopyridine core can be reduced under specific conditions.

    Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace halogen atoms under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol involves its interaction with molecular targets such as kinases. For instance, it can inhibit c-Met kinase by binding to its active site, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The combination of these substituents with the triazolopyridine core and phenolic group provides a distinct chemical profile that can be exploited for various applications.

Properties

Molecular Formula

C12H7BrClN3O

Molecular Weight

324.56 g/mol

IUPAC Name

4-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol

InChI

InChI=1S/C12H7BrClN3O/c13-7-1-4-11-15-16-12(17(11)6-7)9-3-2-8(18)5-10(9)14/h1-6,18H

InChI Key

KVWXZSZHNNHBIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C2=NN=C3N2C=C(C=C3)Br

Origin of Product

United States

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